molecular formula C11H15NO3 B15252415 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B15252415
M. Wt: 209.24 g/mol
InChI Key: XPIVZVOAFXXOOX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that features a cyclopentylmethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl ketone with hydroxylamine hydrochloride can yield the oxime, which upon cyclization forms the oxazole ring. The subsequent carboxylation step introduces the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The oxazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclopentylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethyl ketone: Shares the cyclopentylmethyl group but lacks the oxazole ring.

    5-Methyl-1,2-oxazole-4-carboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the cyclopentylmethyl group.

Uniqueness

3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-10(11(13)14)9(12-15-7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,13,14)

InChI Key

XPIVZVOAFXXOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC2CCCC2)C(=O)O

Origin of Product

United States

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